![molecular formula C11H11ClF3NO3S B5570981 4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)
4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine
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Overview
Description
“4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine” is a chemical compound. It is related to a class of compounds that have been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . Another synthesis method involves the transformation of the free amine into a related compound by reducing amination .Molecular Structure Analysis
The molecular structure of related compounds includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring via a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate . Another reaction involves the transformation of the free amine into a related compound by reducing amination .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a freezing point of 308.15K and an enthalpy of vaporization at boiling point (522.65K) of 46.065kjoule/mol .Scientific Research Applications
Pharmaceutical Synthesis
The compound is used in the synthesis of various pharmaceutical agents. For instance, it is involved in the preparation of N-methylpyridine-2-carboxamide derivatives , which are important for their medicinal properties . These derivatives have been studied for their potential use in treating a range of conditions, including cancer and inflammatory diseases.
Analgesic Development
Research has shown that derivatives of this compound exhibit significant analgesic properties. A study demonstrated the synthesis of analogues that were tested against a pain model in mice, showing potent analgesic efficacy with varying durations of action . This suggests its potential application in developing new pain management medications.
Serotonin Reuptake Inhibition
The inclusion of a trifluoromethyl group, as found in this compound, has been shown to increase the potency of serotonin reuptake inhibitors. This is crucial for the development of antidepressants, where enhancing the efficacy of the drug can lead to better patient outcomes .
Organic Synthesis
This compound is also used as a reagent in organic synthesis. For example, it participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones , which are valuable in the creation of various organic molecules with potential applications in material science and as intermediates in further chemical reactions .
Safety and Hazards
Future Directions
The future directions for the use of “4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine” and related compounds could include their use in the synthesis of new pharmaceuticals. For example, a series of related compounds were synthesized and found to have potent analgesic efficacy . Another study suggests that many novel applications of related compounds will be discovered in the future .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to have analgesic effects , suggesting they may interact with pain receptors or related pathways.
Mode of Action
Based on the analgesic effects observed in similar compounds , it can be inferred that the compound may interact with its targets to modulate pain signaling, leading to a reduction in perceived pain.
Biochemical Pathways
Given the analgesic effects of similar compounds , it’s plausible that this compound may influence pathways related to pain perception and signal transduction.
Result of Action
Based on the observed analgesic effects of similar compounds , it can be inferred that the compound may lead to a decrease in pain perception at the molecular and cellular levels.
properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAIDUXBJLCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine |
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